molecular formula C14H9Cl2N5O3 B4192320 N-(3-chlorophenyl)-2-(4-chlorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide

N-(3-chlorophenyl)-2-(4-chlorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide

Cat. No. B4192320
M. Wt: 366.2 g/mol
InChI Key: FSPONBDQCDTCPE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(4-chlorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide is a chemical compound that belongs to the class of triazoles. It has gained much attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(4-chlorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(4-chlorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, reduce inflammation in animal models, and inhibit the growth of certain microorganisms. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chlorophenyl)-2-(4-chlorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for cancer treatment. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the research on N-(3-chlorophenyl)-2-(4-chlorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as Alzheimer's disease. Another direction is to optimize its use in lab experiments by further understanding its mechanism of action. Additionally, future research can focus on synthesizing analogs of N-(3-chlorophenyl)-2-(4-chlorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide with improved properties, such as increased potency and selectivity towards specific targets.

Scientific Research Applications

N-(3-chlorophenyl)-2-(4-chlorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been investigated for its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease.

properties

IUPAC Name

N-(3-chlorophenyl)-2-(4-chlorophenyl)-3-hydroxy-5-nitrotriazol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N5O3/c15-9-4-6-12(7-5-9)19-18-14(21(23)24)13(20(19)22)17-11-3-1-2-10(16)8-11/h1-8,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPONBDQCDTCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=C2C(=NN(N2O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-5-[(3-chlorophenyl)amino]-4-nitro-2H-1,2,3-triazol-1-ium-1-olate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-chlorophenyl)-2-(4-chlorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide
Reactant of Route 2
N-(3-chlorophenyl)-2-(4-chlorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide
Reactant of Route 3
N-(3-chlorophenyl)-2-(4-chlorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide
Reactant of Route 4
N-(3-chlorophenyl)-2-(4-chlorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide

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